molecular formula C13H15BrN2O4 B13490730 1-[5-Bromo-2-(2-methoxyethoxy)phenyl]hexahydropyrimidine-2,4-dione

1-[5-Bromo-2-(2-methoxyethoxy)phenyl]hexahydropyrimidine-2,4-dione

Cat. No.: B13490730
M. Wt: 343.17 g/mol
InChI Key: FFZRIHVWNHTMJT-UHFFFAOYSA-N
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Description

1-[5-bromo-2-(2-methoxyethoxy)phenyl]-1,3-diazinane-2,4-dione is a synthetic organic compound with potential applications in various scientific fields. This compound is characterized by the presence of a bromine atom, a methoxyethoxy group, and a diazinane-dione core structure. Its unique chemical structure makes it an interesting subject for research in chemistry, biology, medicine, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[5-bromo-2-(2-methoxyethoxy)phenyl]-1,3-diazinane-2,4-dione typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the bromination of a phenyl ring followed by the introduction of a methoxyethoxy group. The final step involves the formation of the diazinane-dione core through cyclization reactions under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes the use of advanced equipment and techniques such as continuous flow reactors and automated synthesis systems to achieve efficient and cost-effective production.

Chemical Reactions Analysis

Types of Reactions

1-[5-bromo-2-(2-methoxyethoxy)phenyl]-1,3-diazinane-2,4-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.

    Substitution: The bromine atom in the compound can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or aldehydes, while substitution reactions can introduce various functional groups such as alkyl or aryl groups.

Scientific Research Applications

1-[5-bromo-2-(2-methoxyethoxy)phenyl]-1,3-diazinane-2,4-dione has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and materials.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a lead compound for drug development.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 1-[5-bromo-2-(2-methoxyethoxy)phenyl]-1,3-diazinane-2,4-dione involves its interaction with specific molecular targets and pathways. The compound may bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Similar Compounds

  • 1-(2-Bromoethoxy)-2-(2-methoxyethoxy)ethane
  • 1-Bromo-2-(2-methoxyethoxy)ethane
  • 2-(2-Methoxyethoxy)ethyl bromide

Uniqueness

1-[5-bromo-2-(2-methoxyethoxy)phenyl]-1,3-diazinane-2,4-dione is unique due to its specific combination of functional groups and core structure. This uniqueness imparts distinct chemical and biological properties, making it a valuable compound for various research applications.

Properties

Molecular Formula

C13H15BrN2O4

Molecular Weight

343.17 g/mol

IUPAC Name

1-[5-bromo-2-(2-methoxyethoxy)phenyl]-1,3-diazinane-2,4-dione

InChI

InChI=1S/C13H15BrN2O4/c1-19-6-7-20-11-3-2-9(14)8-10(11)16-5-4-12(17)15-13(16)18/h2-3,8H,4-7H2,1H3,(H,15,17,18)

InChI Key

FFZRIHVWNHTMJT-UHFFFAOYSA-N

Canonical SMILES

COCCOC1=C(C=C(C=C1)Br)N2CCC(=O)NC2=O

Origin of Product

United States

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